2-Ethylhexyl methyl terephthalate

Catalog No.
S1898688
CAS No.
63468-13-3
M.F
C17H24O4
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl methyl terephthalate

CAS Number

63468-13-3

Product Name

2-Ethylhexyl methyl terephthalate

IUPAC Name

4-O-(2-ethylhexyl) 1-O-methyl benzene-1,4-dicarboxylate

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17(19)15-10-8-14(9-11-15)16(18)20-3/h8-11,13H,4-7,12H2,1-3H3

InChI Key

KHDNBLKBTBOSDJ-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OC

The exact mass of the compound 2-Ethylhexyl methyl terephthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethylhexyl methyl terephthalate is a specialized, asymmetric non-ortho-phthalate plasticizer characterized by a terephthalate backbone esterified with one short methyl group and one branched 2-ethylhexyl chain. While frequently encountered as a minor byproduct in the industrial synthesis of di(2-ethylhexyl) terephthalate (DOTP), its isolated use has gained significant commercial traction in high-performance adhesives, sealants, and PVC plastisols. The steric asymmetry introduced by the methyl group disrupts polymer crystallinity and minimizes intermolecular interactions, resulting in a liquid-phase stability that provides superior solvating power and lower viscosity than its symmetric counterparts [1]. For procurement teams and formulation chemists, this compound represents a critical alternative to traditional regulated phthalates, offering enhanced processability, rapid gelation, and a highly favorable toxicological profile without compromising the mechanical flexibility of the final polymer matrix [2].

Substituting 2-ethylhexyl methyl terephthalate with standard symmetric plasticizers like DOTP or diisononyl phthalate (DINP) routinely fails in applications requiring rapid fusion or low-temperature extrusion. Symmetric terephthalates typically exhibit higher plastisol viscosities and require significantly higher thermal energy (fusion temperatures) to fully solvate PVC resins, which inherently slows down manufacturing line speeds and increases energy costs [1]. Furthermore, in advanced polyurethane or silyl-terminated polyether sealants, replacing this asymmetric ester with conventional DOTP leads to elevated yield stress and poor room-temperature flow properties, complicating application and tooling[2]. The specific retention of the methyl ester group fundamentally alters the compound's thermodynamic compatibility and diffusion rate, making generic class-level substitution unviable for formulations where precise rheological control is critical.

Plastisol Viscosity and Fusion Temperature Reduction

In PVC plastisol formulations, the asymmetric structure of 2-ethylhexyl methyl terephthalate provides significantly faster solvation compared to symmetric industry standards. Formulations utilizing this compound demonstrate lower initial plastisol viscosities and depressed fusion temperatures, allowing for faster processing speeds and lower energy consumption during curing [1]. The steric mismatch between the methyl and 2-ethylhexyl chains enhances polymer chain penetration compared to the dual bulky chains of DINP or DOTP.

Evidence DimensionFusion temperature and plastisol viscosity
Target Compound DataLower fusion temperature and reduced viscosity profile
Comparator Or BaselineDiisononyl phthalate (DINP) and pure DOTP
Quantified DifferenceAccelerated gelation and lower thermal energy requirement for fusion
ConditionsPVC plastisol formulation and thermal curing assays

Lower fusion temperatures directly translate to reduced energy costs and faster line speeds in industrial coating and molding operations.

Extrusion and Flow Enhancement in Silyl-Terminated Sealants

The incorporation of 2-ethylhexyl methyl terephthalate into polyurethane and silyl-terminated sealant formulations dramatically improves room-temperature flow properties. Patents demonstrate that adding 0.32% to 40% by weight of this specific ester reduces the yield stress of the sealant, facilitating easier extrusion from cartridges without compromising the mechanical strength of the cured matrix [1]. Symmetric alternatives fail to provide the same degree of viscosity reduction at equivalent loading levels.

Evidence DimensionRoom-temperature flow and extrusion rate
Target Compound DataHigh extrusion rate and low yield stress at 0.32–40% loading
Comparator Or BaselineStandard symmetric plasticizers (e.g., DOTP)
Quantified DifferenceMeasurably improved flowability and lower application force
ConditionsSilyl-terminated and polyurethane adhesive formulations at 25°C

Improved flow properties ensure that industrial and construction sealants can be applied smoothly and efficiently, reducing applicator fatigue and ensuring void-free filling.

Toxicological and Metabolic Differentiation

As a terephthalate (para-substituted) rather than an ortho-phthalate, 2-ethylhexyl methyl terephthalate avoids the problematic metabolic pathways associated with legacy plasticizers. It does not metabolize into toxic monoesters (such as MEHP) that are known to cause reproductive and developmental toxicity[1]. Its rapid hydrolysis into terephthalic acid and respective alcohols ensures a benign clearance profile, making it a highly desirable substitute in consumer-facing and regulatory-restricted applications [2].

Evidence DimensionFormation of toxic monoester metabolites
Target Compound DataNegligible formation of reproductive toxicants
Comparator Or BaselineDi(2-ethylhexyl) phthalate (DEHP)
Quantified DifferenceComplete avoidance of the MEHP metabolic pathway
ConditionsIn vivo mammalian toxicity and metabolic assessments

Procurement of this compound future-proofs formulations against tightening global regulations on ortho-phthalates in consumer goods and building materials.

High-Performance Polyurethane and SMP Sealants

This compound is the optimal choice for formulating silyl-modified polymer (SMP) and polyurethane construction sealants where low yield stress and high extrudability at room temperature are required. Its ability to drastically improve flow properties without compromising the cured matrix makes it vastly superior to generic DOTP in these systems [1].

Low-Energy PVC Plastisols and Coatings

For manufacturers of vinyl flooring, synthetic leather, and industrial PVC coatings, this asymmetric plasticizer is highly recommended. It capitalizes on a lower fusion temperature and rapid gelation profile, allowing facilities to optimize manufacturing line speeds and reduce thermal energy inputs compared to standard DINP or DOTP formulations[2].

Eco-Friendly Adhesives for Consumer Goods

In applications facing strict regulatory scrutiny, such as packaging adhesives and consumer-facing sealants, this compound serves as a direct drop-in replacement for restricted ortho-phthalates. Its benign metabolic profile ensures compliance with modern safety standards while maintaining the necessary solvating power and flexibility [3].

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63468-13-3

Wikipedia

2-ethylhexyl methyl terephthalate

Dates

Last modified: 08-16-2023

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